molecular formula C17H14Cl2N2OS B244365 N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide

Número de catálogo B244365
Peso molecular: 365.3 g/mol
Clave InChI: XBQZZGWSGNUNIB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-EG6 is a small molecule inhibitor that targets the protein-protein interactions of the epidermal growth factor receptor (EGFR) and its downstream signaling pathways.

Mecanismo De Acción

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide inhibits the protein-protein interactions of EGFR and its downstream signaling pathways by binding to the intracellular domain of EGFR and preventing the formation of the EGFR dimer. The EGFR dimer is necessary for the activation of downstream signaling pathways, and its inhibition leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In addition, N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide has been shown to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels that supply nutrients to cancer cells. N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide has several advantages for lab experiments, including its high potency and specificity for EGFR, its ability to inhibit the growth and survival of cancer cells, and its ability to enhance the efficacy of chemotherapy and radiation therapy. However, N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide also has some limitations for lab experiments, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.

Direcciones Futuras

There are several future directions for the research and development of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide. One direction is the optimization of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide to improve its pharmacokinetic properties and reduce its potential toxicity. Another direction is the evaluation of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide in combination with other targeted therapies and immunotherapies for cancer treatment. Additionally, the potential therapeutic applications of N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide in other diseases, such as Alzheimer's disease, should be explored.

Métodos De Síntesis

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenyl isocyanate with 2-mercaptobenzothiazole to form the intermediate compound 2-(2,4-dichlorophenyl)-1,3-benzothiazol-5-yl isocyanate. The intermediate compound is then reacted with 2-methylpropanoic acid to produce the final product, N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide.

Aplicaciones Científicas De Investigación

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide has been extensively studied in scientific research due to its potential therapeutic applications in cancer treatment. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation leads to the activation of downstream signaling pathways that promote cancer cell growth and survival. N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide inhibits the protein-protein interactions of EGFR and its downstream signaling pathways, leading to the inhibition of cancer cell growth and survival.

Propiedades

Fórmula molecular

C17H14Cl2N2OS

Peso molecular

365.3 g/mol

Nombre IUPAC

N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide

InChI

InChI=1S/C17H14Cl2N2OS/c1-9(2)16(22)20-14-7-10(11(18)8-12(14)19)17-21-13-5-3-4-6-15(13)23-17/h3-9H,1-2H3,(H,20,22)

Clave InChI

XBQZZGWSGNUNIB-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3S2)Cl)Cl

SMILES canónico

CC(C)C(=O)NC1=C(C=C(C(=C1)C2=NC3=CC=CC=C3S2)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.